4-(chloromethyl)-2,3-difluoropyridine
Description
4-(Chloromethyl)-2,3-difluoropyridine (molecular formula: C₆H₄ClF₂N, molecular weight: 163.55 g/mol) is a halogenated pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 4-position and fluorine atoms at the 2- and 3-positions of the pyridine ring. Its structural uniqueness arises from the combination of electron-withdrawing fluorine substituents and the reactive chloromethyl group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science . Key identifiers include:
The chloromethyl group enables nucleophilic substitution reactions, while fluorine atoms influence electronic properties and metabolic stability. This compound is cataloged as a building block in synthetic chemistry (e.g., Enamine Ltd’s catalog) .
Properties
CAS No. |
1228898-32-5 |
|---|---|
Molecular Formula |
C6H4ClF2N |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2,3-difluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method includes the chloromethylation of 2,3-difluoropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the electrophilic substitution at the 4-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridine derivatives
- Aldehydes or carboxylic acids
- Methyl-substituted pyridines
Scientific Research Applications
4-(Chloromethyl)-2,3-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Medicine: Explored for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3-difluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Halopyridines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |
|---|---|---|---|---|
| 4-(Chloromethyl)-2,3-difluoropyridine | C₆H₄ClF₂N | 163.55 | 2-F, 3-F, 4-CH₂Cl | Reactive chloromethyl; planar pyridine ring |
| 5-(Chloromethyl)-2,3-difluoropyridine | C₆H₄ClF₂N | 163.55 | 2-F, 3-F, 5-CH₂Cl | Isomeric chloromethyl position |
| 2,3-Difluoropyridine (2,3-DFPy) | C₅H₃F₂N | 115.08 | 2-F, 3-F | Lacks chloromethyl; simpler fluorination |
| 4-(Difluoromethyl)-2,3,6-trifluoropyridine | C₆H₂F₅N | 183.08 | 2-F, 3-F, 6-F, 4-CHF₂ | Increased fluorine density; difluoromethyl |
| 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.53 | 2-Cl, 3-F | Mixed halogenation; no methyl group |
Notes:
- The position of the chloromethyl group (4 vs. 5) significantly alters electronic distribution and steric accessibility for reactions .
- Fluorine density : Compounds like 4-(difluoromethyl)-2,3,6-trifluoropyridine exhibit stronger electron-withdrawing effects, influencing solubility and reactivity .
Physical and Electronic Properties
- Ionization Energy : 2,3-Difluoropyridine (a structural analog lacking the chloromethyl group) has an ionization energy of 9.6958 ± 0.0005 eV , determined via VUV-MATI spectroscopy. This reflects stabilization of the π-orbital (HOMO) and destabilization of the nN orbital due to fluorine substitution .
- Crystal Structure Effects: In β′′-(BEDT-TTF)₄(NH₄⁺)[Fe(C₂O₄)₃]G crystals, halopyridines like 2,3-DFPy induce structural phase transitions (monoclinic to triclinic) below 150 K, impacting conductivity. Larger halogens (e.g., Cl) reduce layer spacing, altering superconducting properties .
Key Research Findings and Limitations
- Data Gaps : Melting points, boiling points, and solubility data for this compound are unavailable in the provided evidence.
- Theoretical Predictions : Computational studies (e.g., NBO analysis) suggest fluorination at α-positions (2,3) destabilizes the nN orbital, impacting redox behavior .
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